4-Chloro-3-hydroxyisothiazole-5-carboxylic acid
Overview
Description
4-Chloro-3-hydroxyisothiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H2ClNO3S. It is characterized by the presence of a chloro group, a hydroxy group, and a carboxylic acid group attached to an isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 3-hydroxyisothiazole-5-carboxylic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxyisothiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-isothiazole-5-carboxylic acid.
Reduction: Formation of 3-hydroxyisothiazole-5-carboxylic acid.
Substitution: Formation of 4-substituted-3-hydroxyisothiazole-5-carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-3-hydroxyisothiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxyisothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisothiazole-5-carboxylic acid: Lacks the chloro group, resulting in different reactivity and applications.
4-Bromo-3-hydroxyisothiazole-5-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, leading to variations in chemical behavior.
4-Chloro-3-methoxyisothiazole-5-carboxylic acid:
Uniqueness
4-Chloro-3-hydroxyisothiazole-5-carboxylic acid is unique due to the presence of both chloro and hydroxy groups on the isothiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-chloro-3-oxo-1,2-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO3S/c5-1-2(4(8)9)10-6-3(1)7/h(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLKOXZMAVCZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SNC1=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650175 | |
Record name | 4-Chloro-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-12-4 | |
Record name | 4-Chloro-3-oxo-2,3-dihydro-1,2-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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